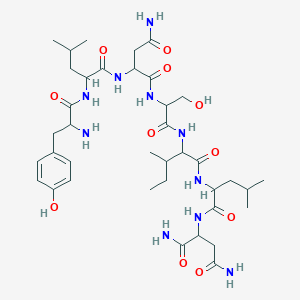

H-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2

Description

Vasoactive intestinal peptide (22-28) is a segment of the larger vasoactive intestinal peptide, a neuropeptide consisting of 28 amino acids. This peptide is widely distributed in both the central and peripheral nervous systems and plays a crucial role as a neurotransmitter, immune regulator, vasodilator, and secretagogue . It is known for its potent vasodilatory effects and its ability to regulate smooth muscle activity, epithelial cell secretion, and blood flow in the gastrointestinal tract .

Properties

Molecular Formula |

C38H62N10O11 |

|---|---|

Molecular Weight |

835.0 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58) |

InChI Key |

RYKYGUXOTPFKLK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vasoactive intestinal peptide (22-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.

Industrial Production Methods: Industrial production of vasoactive intestinal peptide (22-28) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Vasoactive intestinal peptide (22-28) can undergo various chemical reactions, including:

Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

Reduction: Reduction of disulfide bonds to free thiols.

Substitution: Amino acid substitutions can be introduced to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine.

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids .

Scientific Research Applications

Vasoactive intestinal peptide (22-28) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and regulation of immune responses.

Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases, as well as its use in managing erectile dysfunction and pulmonary hypertension

Industry: Utilized in the development of peptide-based drugs and as a tool in biotechnology research.

Mechanism of Action

Vasoactive intestinal peptide (22-28) exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in the modulation of cellular functions such as smooth muscle relaxation, inhibition of inflammatory cytokine production, and regulation of hormone secretion .

Comparison with Similar Compounds

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares 68% sequence homology with vasoactive intestinal peptide and has similar biological functions.

Peptide Histidine Isoleucine (PHI): Derived from the same gene as vasoactive intestinal peptide and stimulates intestinal fluid secretion.

Peptide Histidine Methionine (PHM): Another derivative with overlapping functions.

Uniqueness: Vasoactive intestinal peptide (22-28) is unique due to its specific sequence and the distinct biological activities it mediates. Its potent vasodilatory effects and role in immune regulation set it apart from other similar peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.